5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” is C16H20N2O2S2 . The compound has a molecular weight of 336.5 g/mol . The InChI string and Canonical SMILES provide more details about its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” include a molecular weight of 336.5 g/mol, XLogP3-AA of 3.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count .Scientific Research Applications
1. Potential as a 5-HT7 Receptor Antagonist and Multifunctional Agent
5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide and related compounds demonstrate potential as selective 5-HT7 receptor ligands or multifunctional agents. This is significant in extending a polypharmacological approach for the treatment of complex diseases. Specifically, certain N-alkylated arylsulfonamides were identified as potent and selective 5-HT7 receptor antagonists, displaying antidepressant-like and pro-cognitive properties (Canale et al., 2016).
2. Activity on Human Beta(3)-Adrenergic Receptor
Research shows that derivatives of 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide can act as potent full agonists at the human beta(3)-adrenergic receptor. This suggests potential applications in targeting these receptors, which is important in various therapeutic contexts, including the treatment of metabolic disorders (Hu et al., 2001).
3. Antimicrobial and Anticancer Applications
Compounds structurally related to 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide have demonstrated potential in antimicrobial and anticancer applications. The structural modifications and variations in these compounds have shown significant biological activities, making them promising candidates for further investigation in these areas (El‐Emary et al., 2002).
4. Enzyme Inhibition and Cerebrovasodilation
Some derivatives have shown the ability to selectively inhibit enzymes like carbonic anhydrase, leading to cerebrovasodilation effects. This property is beneficial in treating conditions such as seizures and enhancing cerebral blood flow, highlighting the compound's potential in neurological applications (Barnish et al., 1981).
5. Neuroprotective Effects and Nerve Growth
Derivatives of 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide have been investigated for their potential neuroprotective effects. Studies suggest that these compounds could enhance nerve growth factor's ability to stimulate neurite outgrowth, which is crucial in neurodegenerative disease research and treatment (Williams et al., 2010).
properties
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYSXZCDAWOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336629 | |
Record name | MK6-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide | |
CAS RN |
1062271-24-2 | |
Record name | MK6-83 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK6-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK6-83 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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